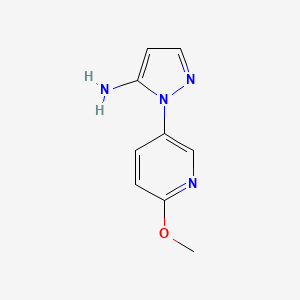
2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine is a chemical compound with a unique structure that combines a pyridine ring substituted with a methoxy group and a pyrazole ring
Métodos De Preparación
The synthesis of 2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(6-Methoxy-pyridin-3-yl)-2H-pyrazol-3-ylamine can be compared with other similar compounds, such as:
2-(6-Methoxy-pyridin-3-yl)-ethylamine: This compound has a similar pyridine ring but lacks the pyrazole moiety.
(6-Methoxy-pyridin-3-yl)-methyl-amine: Another related compound with a methoxy-substituted pyridine ring but different side chains.
(6-Methoxy-pyridin-3-yl)-hydrazine: This compound contains a hydrazine group instead of the pyrazole ring.
The uniqueness of this compound lies in its combination of the methoxy-substituted pyridine ring and the pyrazole ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(6-methoxypyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H10N4O/c1-14-9-3-2-7(6-11-9)13-8(10)4-5-12-13/h2-6H,10H2,1H3 |
Clave InChI |
LHVXBFGEXPOYMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)N2C(=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















